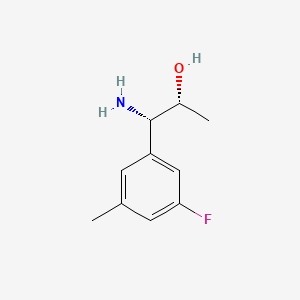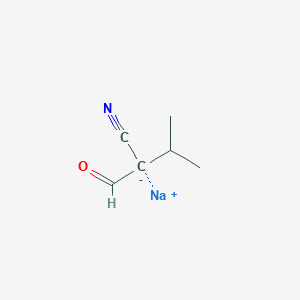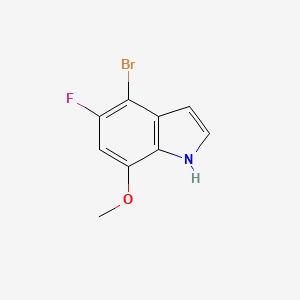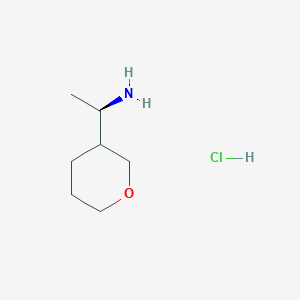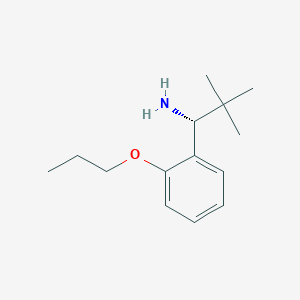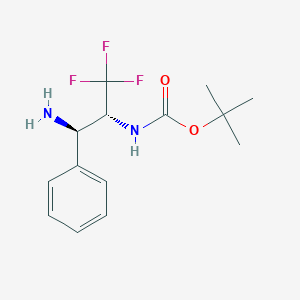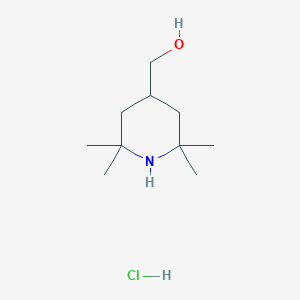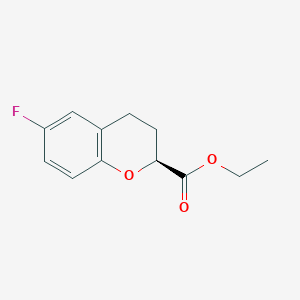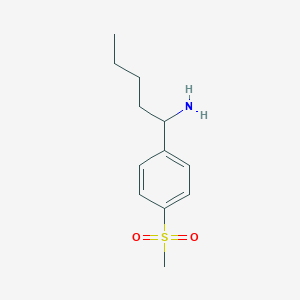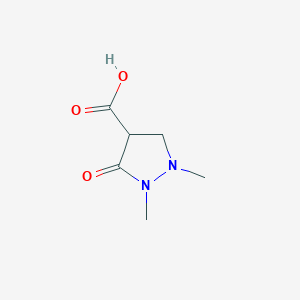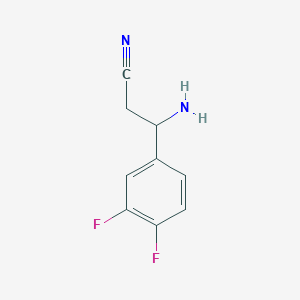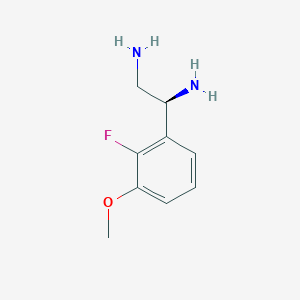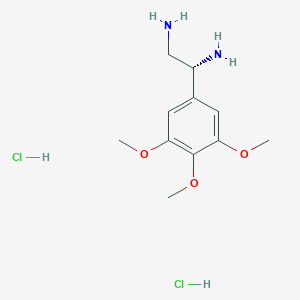
(1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2hcl is a chemical compound that features a trimethoxyphenyl group attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2hcl typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of large reactors, efficient mixing, and precise control of reaction conditions to ensure high yield and purity. The final product would be isolated and purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
(1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2hcl has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Pharmacology: It is studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to therapeutic effects such as anti-cancer activity by inhibiting tubulin polymerization or anti-inflammatory effects by modulating enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Colchicine: An anti-gout agent that also contains a trimethoxyphenyl group and inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and contains a similar trimethoxyphenyl moiety.
Trimetrexate: A dihydrofolate reductase inhibitor with a trimethoxyphenyl group.
Uniqueness
(1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2hcl is unique due to its specific structural features and the presence of both amine groups and the trimethoxyphenyl moiety. This combination allows for diverse chemical reactivity and potential therapeutic applications that may not be present in other similar compounds.
Propriétés
Formule moléculaire |
C11H20Cl2N2O3 |
|---|---|
Poids moléculaire |
299.19 g/mol |
Nom IUPAC |
(1R)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2O3.2ClH/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;;/h4-5,8H,6,12-13H2,1-3H3;2*1H/t8-;;/m0../s1 |
Clé InChI |
ZXDFDUYTGXJQFW-JZGIKJSDSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)[C@H](CN)N.Cl.Cl |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(CN)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


